N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide
Description
Properties
Molecular Formula |
C22H23N3O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C22H23N3O3/c26-21(15-28-17-6-2-1-3-7-17)24-16-10-12-25(13-11-16)22(27)19-14-23-20-9-5-4-8-18(19)20/h1-9,14,16,23H,10-13,15H2,(H,24,26) |
InChI Key |
PBSXVAFIJGJHIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)COC2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Process Intensification
Industrial protocols prioritize scalability and cost-efficiency through:
-
Continuous flow chemistry : Microreactors enhance heat/mass transfer during exothermic steps (e.g., acyl chloride formation), reducing reaction times from hours to minutes.
-
Catalyst recycling : Heterogeneous catalysts (e.g., immobilized lipases) enable reuse across multiple batches, lowering production costs.
Solvent and Reagent Optimization
Critical Reaction Mechanisms
Acylation Kinetics
The rate-determining step in piperidine functionalization involves nucleophilic attack by the piperidin-4-amine on the indole-3-carbonyl chloride. Density functional theory (DFT) studies indicate a transition state with partial positive charge on the carbonyl carbon and negative charge on the amine nitrogen. Electron-donating groups on the indole ring (e.g., 5-methoxy) accelerate this step by increasing carbonyl electrophilicity.
Side Reactions and Mitigation
Common side reactions include:
-
Over-acylation : Excess acyl chloride leads to diacylation of piperidine. This is mitigated by slow reagent addition and stoichiometric control.
-
Indole polymerization : Elevated temperatures during indole activation cause oligomerization. Maintaining reactions below 30°C suppresses this.
Purification and Characterization
Chromatographic Techniques
Final product purity (>99%) is achieved via:
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide is primarily investigated for its potential therapeutic effects, including:
- Anticancer Activity: Indole derivatives are known for their diverse biological activities, particularly in cancer treatment. Studies have indicated that compounds with indole moieties exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may serve as a lead structure for developing new anticancer agents .
- Antiviral Properties: There is ongoing research into the antiviral capabilities of indole-based compounds. Some studies highlight their effectiveness in inhibiting viral replication, which could position this compound as a candidate for antiviral drug development .
2. Neuroscience
The compound's structural characteristics allow it to interact with neurotransmitter receptors, making it a candidate for research into neurological disorders. Its potential as a modulator of serotonin receptors could lead to applications in treating conditions such as anxiety and depression .
3. Material Science
Due to its unique chemical structure, this compound can be utilized in the synthesis of novel materials with specific properties, potentially leading to advancements in polymer science and nanotechnology.
Case Studies
Case Study 1: Anticancer Activity
A study published in MDPI explored the cytotoxic effects of several indole derivatives, including this compound, on various cancer cell lines. The results demonstrated significant inhibition of cell growth, indicating the compound's potential as an anticancer agent .
Case Study 2: Antiviral Research
Research conducted on indole derivatives has shown promise in inhibiting the replication of the herpes simplex virus (HSV). The findings suggest that this compound may possess similar antiviral properties, warranting further investigation into its efficacy against other viral pathogens .
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity . The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets . The phenoxyacetamide group can contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Data Table: Key Structural and Molecular Comparisons
Biological Activity
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds that exhibit diverse biological activities. Its structure can be broken down as follows:
- Indole moiety : Known for its role in various biological processes.
- Piperidine ring : Often associated with analgesic and psychoactive properties.
- Phenoxyacetamide group : Contributes to the compound's pharmacokinetic profile.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body:
- Receptor Modulation : The indole structure may facilitate binding to serotonin receptors, influencing mood and pain perception.
- Enzyme Inhibition : The acetamide group can act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
- Cell Signaling Pathways : The compound may modulate signaling pathways involved in cell proliferation and apoptosis.
Neuroprotective Effects
Indole derivatives have also been studied for their neuroprotective effects. These compounds may help mitigate neurodegeneration by reducing oxidative stress and inflammation in neuronal cells.
Case Study 1: Anticancer Efficacy
A study conducted on a series of indole-based compounds demonstrated significant anticancer activity against murine models. The results indicated that the presence of the piperidine ring enhanced the bioavailability and efficacy of these compounds in targeting tumor cells.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective properties of indole derivatives, revealing that these compounds could reduce neuronal apoptosis in models of neurodegenerative diseases. The study emphasized the importance of structural modifications in enhancing protective effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide?
- Answer : Synthesis typically involves sequential acylation and coupling reactions. A validated approach includes:
Reacting 1H-indole-3-carbonyl chloride with piperidin-4-amine to form the indolylcarbonyl-piperidine intermediate.
Coupling this intermediate with phenoxyacetic acid derivatives using coupling agents like HATU or EDCI in anhydrous DMF.
Critical parameters include maintaining low temperatures (0–5°C) during acylation to minimize side reactions and purification via silica gel chromatography (ethyl acetate/hexane gradients). Yield optimization requires strict pH control (7–8) during amide bond formation .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
- Answer : Key techniques include:
- NMR spectroscopy : 1H NMR confirms the indole NH proton (δ 10–12 ppm) and piperidine ring protons (δ 1.5–3.5 ppm). 13C NMR verifies carbonyl groups (C=O at ~170 ppm).
- HPLC-MS : Quantifies purity (>95%) and detects molecular ions ([M+H]+).
- Elemental analysis : Validates C, H, N composition (±0.4% theoretical).
- FT-IR : Identifies carbonyl stretches (1650–1750 cm⁻¹) and aromatic C-H bends .
Q. What are the primary biological targets under investigation for this compound?
- Answer : Structural analogs suggest activity at serotonin receptors (5-HT2A/2C) and σ-1 receptors due to the indole and phenoxyacetamide moieties. Preliminary screening involves:
- Radioligand binding assays : [3H]Ketanserin for 5-HT2A (Ki determination via Scatchard analysis).
- Functional assays : Calcium flux measurements in transfected HEK293 cells .
Advanced Research Questions
Q. How can researchers address discrepancies in reported pharmacokinetic profiles of this compound?
- Answer : Discrepancies often arise from:
- Metabolic instability : Microsomal assays (human/rat liver) identify soft spots (e.g., piperidine N-dealkylation). Solutions include deuterium substitution or methyl groups at labile positions.
- Assay variability : Standardize protocols (e.g., plasma protein binding using equilibrium dialysis) and cross-validate with LC-MS/MS quantification. Contradictory data may require in vivo PK studies in multiple species .
Q. What computational strategies optimize the compound’s selectivity for neurological targets?
- Answer : Advanced approaches include:
- Molecular docking : Screen against 5-HT2A (PDB: 6WGT) and σ-1 (PDB: 5HK1) using AutoDock Vina. Focus on hydrogen bonding with Ser159 (5-HT2A) and Tyr173 (σ-1).
- QSAR modeling : Correlate substituent effects (e.g., phenoxy ring halogenation) with IC50 values. Bulky groups at the piperidine 4-position reduce off-target binding .
Q. How do structural modifications impact solubility and bioavailability?
- Answer :
- Piperidine N-substitution : Acylation (as in the parent compound) lowers logP (clogP ~2.1) vs. alkylation (clogP ~3.5), improving aqueous solubility.
- Phenoxy ring functionalization : Electron-withdrawing groups (e.g., -NO2) enhance metabolic stability but reduce permeability. Balance via LogD7.4 measurements and Caco-2 monolayer assays .
Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing novel derivatives?
- Answer :
- Reaction monitoring : Use TLC (Rf = 0.3 in EtOAc/hexane 1:1) to track intermediate formation.
- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) for polar derivatives.
- Quality control : Batch-to-batch consistency verified via DSC (melting point ±2°C) and chiral HPLC for enantiopurity .
Q. What safety precautions are recommended for handling this compound?
- Answer : Based on structurally related piperidine-acetamides:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
